molecular formula C17H22O3 B14610754 1-[4-(2-Cyclohexyl-1,3-dioxolan-2-yl)phenyl]ethan-1-one CAS No. 59793-71-4

1-[4-(2-Cyclohexyl-1,3-dioxolan-2-yl)phenyl]ethan-1-one

Cat. No.: B14610754
CAS No.: 59793-71-4
M. Wt: 274.35 g/mol
InChI Key: BQTBPQAPQOQZFE-UHFFFAOYSA-N
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Description

1-[4-(2-Cyclohexyl-1,3-dioxolan-2-yl)phenyl]ethan-1-one is an organic compound that features a dioxolane ring fused with a phenyl group and a cyclohexyl substituent

Chemical Reactions Analysis

Types of Reactions: 1-[4-(2-Cyclohexyl-1,3-dioxolan-2-yl)phenyl]ethan-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminium hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Nitrating agents (HNO3/H2SO4), halogenating agents (Br2, Cl2)

Major Products:

    Oxidation: Carboxylic acids, ketones

    Reduction: Alcohols

    Substitution: Nitro compounds, halogenated derivatives

Mechanism of Action

The mechanism of action of 1-[4-(2-Cyclohexyl-1,3-dioxolan-2-yl)phenyl]ethan-1-one involves its interaction with molecular targets through its dioxolane and phenyl moieties. The compound can act as a ligand, binding to specific receptors or enzymes, thereby modulating their activity. The pathways involved may include signal transduction, enzyme inhibition, or receptor activation, depending on the specific application and target .

Comparison with Similar Compounds

Uniqueness: 1-[4-(2-Cyclohexyl-1,3-dioxolan-2-yl)phenyl]ethan-1-one is unique due to its combination of a dioxolane ring with a phenyl and cyclohexyl group, which imparts distinct chemical and physical properties. This structural complexity allows for a broader range of applications and reactivity compared to simpler analogs .

Properties

CAS No.

59793-71-4

Molecular Formula

C17H22O3

Molecular Weight

274.35 g/mol

IUPAC Name

1-[4-(2-cyclohexyl-1,3-dioxolan-2-yl)phenyl]ethanone

InChI

InChI=1S/C17H22O3/c1-13(18)14-7-9-16(10-8-14)17(19-11-12-20-17)15-5-3-2-4-6-15/h7-10,15H,2-6,11-12H2,1H3

InChI Key

BQTBPQAPQOQZFE-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC=C(C=C1)C2(OCCO2)C3CCCCC3

Origin of Product

United States

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